molecular formula C18H19ClN2OS B2936812 N-[3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-yliden](2-furyl)methanamine CAS No. 866010-00-6

N-[3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-yliden](2-furyl)methanamine

Cat. No.: B2936812
CAS No.: 866010-00-6
M. Wt: 346.87
InChI Key: WKEUUHXWEAXYOL-JZJYNLBNSA-N
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Description

This compound features a 1,3-thiazole core substituted with a tert-butyl group at position 3, a 4-chlorophenyl group at position 4, and a (2-furyl)methanamine moiety at the imine position. Its molecular formula is C₁₉H₂₀ClN₂OS, with a molecular weight of 363.89 g/mol.

Properties

IUPAC Name

3-tert-butyl-4-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2OS/c1-18(2,3)21-16(13-6-8-14(19)9-7-13)12-23-17(21)20-11-15-5-4-10-22-15/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEUUHXWEAXYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CSC1=NCC2=CC=CO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidenmethanamine is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.

  • Molecular Formula : C19H20ClN3S
  • Molecular Weight : 357.90 g/mol
  • CAS Number : Not specified in the search results.

Synthesis

The synthesis of thiazole derivatives typically involves the condensation of thioamide with an aldehyde or ketone. For N-3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidenmethanamine, the synthetic route may include various steps such as:

  • Formation of the thiazole ring.
  • Introduction of tert-butyl and chlorophenyl groups.
  • Final coupling with 2-furyl methanamine.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to N-3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidenmethanamine have demonstrated effectiveness against various bacterial strains. A study reported that related thiosemicarbazones showed IC50 values ranging from 0.01 to 0.02 μM against specific tumor cell lines, indicating potent antiproliferative activity .

Antitumor Activity

Thiazole derivatives have been explored for their anticancer potential. A notable case study involved a series of benzoylbenzophenone thiosemicarbazone analogues that were evaluated for their inhibitory activity against cathepsin L, an enzyme implicated in cancer metastasis. These compounds exhibited low cytotoxicity towards normal cells while effectively inhibiting cancer cell invasion . The specific structure of N-3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidenmethanamine may contribute to similar mechanisms of action.

Case Studies

  • Antimicrobial Evaluation : A study synthesized various hydrazones and evaluated their antimicrobial activity against a range of pathogens. The results indicated that certain derivatives displayed promising antibacterial properties .
  • Anticancer Screening : Another research effort focused on screening a drug library for anticancer compounds using multicellular spheroids as models. This approach revealed several candidates with significant growth inhibition against cancer cells .

Data Table: Biological Activity Overview

Activity Type Compound IC50 Value (μM) Target
AntimicrobialThiazole Derivatives0.01 - 0.02Bacterial Strains
AntitumorBenzoylbenzophenone Thiosemicarbazones9.9 - 14.4Cathepsin L
AnticancerDrug Library CandidatesVariesCancer Cells

Chemical Reactions Analysis

Thiazole Core Formation

  • The thiazole scaffold is typically constructed through cyclization reactions. For example, thiourea derivatives react with α-halo ketones or aldehydes under basic conditions to form 2-aminothiazoles .

  • Substitutions at the 3-position (tert-butyl) and 4-position (4-chlorophenyl) are introduced via alkylation or nucleophilic aromatic substitution .

Functionalization with Furylmethanamine

  • The furylmethanamine group is introduced through Schiff base formation or nucleophilic substitution. For instance, reacting a thiazol-2-imine intermediate with furfurylamine derivatives in the presence of a dehydrating agent forms the final compound .

Acylation and Alkylation

Electrophilic Aromatic Substitution

  • The 4-chlorophenyl group may participate in halogen exchange or further substitution (e.g., nitration, sulfonation), though steric hindrance from the tert-butyl group could limit reactivity .

Coordination Chemistry

  • The nitrogen and sulfur atoms in the thiazole ring can act as ligands for transition metals, forming complexes with potential catalytic or biological applications .

Comparative Reactivity of Analogues

The table below summarizes reaction outcomes for structurally similar thiazoles:

Compound Reaction Type Reagents/Conditions Product Yield Source
3-tert-butyl-4-phenylthiazoleAcylationTFAA, DMAP, RTN-acetyl derivative56%
5-(4-chlorophenyl)thiazoleNucleophilic substitutionEDAC, alicyclic carboxylic acidsCyclohexylamide derivatives20–77%
Thiazol-2-imine derivativesSchiff base formationFurfurylamine, ethanol, refluxN-furylmethanamine adducts28–34%

Stability and Decomposition

  • Thermal Stability : The tert-butyl group enhances steric protection, increasing thermal stability compared to unsubstituted thiazoles .

  • Hydrolytic Sensitivity : The imine bond (C=N) is susceptible to hydrolysis under acidic or basic conditions, reverting to the amine and carbonyl precursors .

Biological Activity and Derivatives

Although not directly studied, analogues of this compound show:

  • Anticancer Potential : Thiazoles with chlorophenyl groups exhibit IC50 values in the micromolar range against cancer cell lines .

  • Antimicrobial Activity : Substitutions at the 2-position (e.g., furyl groups) enhance interactions with microbial enzymes .

Structural Insights from Crystallography

  • Single-crystal XRD data for related compounds (e.g., FTEAA in ) reveal planar thiazole rings and intramolecular hydrogen bonds stabilizing the imine group.

  • Void analysis indicates a tightly packed crystal lattice, suggesting limited solvent accessibility in solid-state reactions .

Computational Predictions

Molecular docking studies on similar thiazoles predict strong binding affinities (e.g., −8.8 to −9.6 kcal/mol) with proteins like MAO-A/B, driven by:

  • Conventional Hydrogen Bonds : Between the imine nitrogen and protein residues.

  • π-alkyl Interactions : Involving the tert-butyl and aromatic phenyl groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole Cores

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound: N-3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidenmethanamine C₁₉H₂₀ClN₂OS 363.89 3-tert-butyl, 4-(4-chlorophenyl), 2-(2-furyl)methanamine High lipophilicity; potential for π-π interactions via furan
(4-Tert-butyl-1,3-thiazol-2-yl)-(4-chlorophenyl)methanamine C₁₄H₁₇ClN₂S 280.80 4-tert-butyl, 2-(4-chlorophenyl)methanamine Simplified structure lacking furan; reduced molecular weight
1-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine C₁₁H₁₁ClN₂S 238.73 4-(3-chlorophenyl), N-methylmethanamine Smaller substituents; lower steric hindrance
Adamantane-based Thiazol-2(3H)-imines (e.g., (Z)-N-(Adamantan-1-yl)-3-(4-chlorophenyl)-4-(p-tolyl)thiazol-2(3H)-imine) C₂₆H₂₈ClN₂S 443.04 Adamantane at imine position, 3-(4-chlorophenyl), 4-(p-tolyl) Enhanced rigidity and hydrophobicity from adamantane
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine C₁₈H₁₆ClN₃S 341.85 4-(4-chlorophenyl), 2-(4-dimethylaminobenzylidene) Electron-rich dimethylamino group; planar benzylidene motif
Lipophilicity and Steric Effects
  • The tert-butyl group in the target compound enhances lipophilicity (predicted logP ~4.2) compared to analogues with smaller alkyl groups (e.g., N-methylmethanamine in , logP ~2.8).
  • Adamantane derivatives (e.g., ) exhibit even higher rigidity and hydrophobicity (logP ~5.1), making them more suited for membrane-targeting applications.

Critical Analysis of Structural Modifications

  • Substituent Bulk : The tert-butyl group balances steric hindrance and solubility better than adamantane, which may limit bioavailability despite stronger target binding .
  • Heterocyclic Variations : Replacing furan with pyridine (e.g., ) introduces basicity, altering solubility and metal-binding capabilities.

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